molecular formula C23H22ClN7O3 B2837626 2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-55-0

2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2837626
CAS No.: 920415-55-0
M. Wt: 479.93
InChI Key: AAAVJVHQAFCOKX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex synthetic compound that has garnered interest due to its unique structure and potential applications. This compound, characterized by its elaborate molecular structure, finds relevance in various scientific research fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves a multi-step process. This typically starts with the preparation of the 4-chlorophenoxy group, followed by the attachment of the ethanone moiety and the subsequent addition of the triazolopyrimidinyl and piperazine groups. Each step requires specific conditions, such as controlled temperatures, catalysts, and solvents to ensure the correct formation of bonds and molecular structures.

Industrial Production Methods

Industrially, the production of this compound might involve scalable reaction setups, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems to monitor reaction conditions, such as temperature, pressure, and pH, is crucial in large-scale syntheses to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen or the removal of hydrogen.

  • Reduction: Addition of hydrogen or the removal of oxygen.

  • Substitution: Replacement of a functional group with another group.

  • Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Typical reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature control, solvent choice, and pH are crucial in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological molecules and potential as a bioactive agent.

  • Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral properties.

  • Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets and pathways. It might bind to particular enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone include:

  • 2-(4-bromophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-methylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical properties and biological activities. The presence of the chlorophenoxy group, combined with the triazolopyrimidine and piperazine rings, offers a unique structural framework that can be exploited for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAVJVHQAFCOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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